In Vivo Tumor Growth Inhibition in Enzalutamide-Resistant VCaP Xenografts: N-(2,4-Dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide vs. Enzalutamide
The lead compound from the aryl pyrazol-1-yl-propanamide series—bearing the 3,5-dimethylpyrazole and 2,4-dimethoxybenzyl pharmacophore—induced 80% tumor growth inhibition (TGI) in enzalutamide-resistant VCaP xenografts at an oral dose of 40 mg/kg/day, whereas enzalutamide at its standard efficacious dose (30 mg/kg/day) produced <10% TGI in the same resistant model [1]. This 8-fold improvement in TGI demonstrates that the SARD/pan-antagonist mechanism circumvents the AR mutations and splice variants that render enzalutamide ineffective.
| Evidence Dimension | Tumor growth inhibition (TGI) in Enz-R VCaP xenografts |
|---|---|
| Target Compound Data | 80% TGI at 40 mg/kg/day p.o. |
| Comparator Or Baseline | Enzalutamide: <10% TGI at 30 mg/kg/day p.o. |
| Quantified Difference | >70 percentage-point advantage |
| Conditions | Enzalutamide-resistant VCaP cell line xenograft in male SCID mice; oral dosing for 21–28 days |
Why This Matters
Procurement of this compound enables in vivo proof-of-concept studies that cannot be performed with enzalutamide or first-generation antiandrogens in drug-resistant prostate cancer models.
- [1] Hwang DJ, et al. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. J Med Chem. 2020;63(21):12642-12665. PMID: 33095584. View Source
